Asem F-18

PET imaging α7 nicotinic receptor specific binding

Asem F-18, also known as [18F]ASEM or [18F]JHU82132, is a radiolabeled antagonist developed for positron emission tomography (PET) imaging of the α7 nicotinic acetylcholine receptor (α7-nAChR). It belongs to the dibenzothiophene dioxide chemotype and exhibits subnanomolar binding affinity (Ki = 0.3 nM) for the α7-nAChR.

Molecular Formula C19H19FN2O2S
Molecular Weight 357.4 g/mol
CAS No. 1456878-52-6
Cat. No. B12664555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsem F-18
CAS1456878-52-6
Molecular FormulaC19H19FN2O2S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F
InChIInChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2/i20-1
InChIKeyJIGWWGDIEUWCOR-LRFGSCOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asem F-18 (CAS 1456878-52-6): A High-Affinity PET Radioligand for Alpha7 Nicotinic Receptor Imaging


Asem F-18, also known as [18F]ASEM or [18F]JHU82132, is a radiolabeled antagonist developed for positron emission tomography (PET) imaging of the α7 nicotinic acetylcholine receptor (α7-nAChR). It belongs to the dibenzothiophene dioxide chemotype and exhibits subnanomolar binding affinity (Ki = 0.3 nM) for the α7-nAChR [1]. This compound has been validated in preclinical models and translated into human studies, making it one of the most clinically advanced PET tracers for this target [2].

Why α7-nAChR PET Tracers Like Asem F-18 Cannot Be Interchanged for Research or Clinical Procurement


Substitution among α7-nAChR PET radioligands is not straightforward due to dramatic differences in binding affinity, specific binding signal, and clinical validation status. For instance, early tracers like [11C]CHIBA-1001 exhibit substantially lower affinity (Kd ~193 nM) and only ~40% specific binding in vivo, whereas [18F]ASEM achieves ~80% specific binding [1]. Even structurally similar dibenzothiophene isomers like [18F]DBT-10 show divergent pharmacokinetic properties, including faster kinetics and different plasma free fractions [2]. These quantifiable disparities directly impact image quality, quantification accuracy, and the ability to measure receptor occupancy, making informed selection critical for experimental reproducibility.

Head-to-Head Quantitative Evidence for Asem F-18 vs. Alternatives in α7-nAChR PET Imaging


[18F]ASEM vs. [11C]CHIBA-1001: Superior Specific Binding Signal in Blockade Studies

In baboon PET studies, [18F]ASEM demonstrates a substantially higher fraction of specific binding compared to [11C]CHIBA-1001. Following administration of the α7-nAChR-selective agonist SSR180711 (5 mg/kg), [18F]ASEM binding was inhibited by approximately 80%, while [11C]CHIBA-1001 showed only ~40% inhibition under comparable conditions [1]. This indicates a much larger proportion of non-displaceable (non-specific) binding for the earlier tracer.

PET imaging α7 nicotinic receptor specific binding CHIBA-1001 blockade

[18F]ASEM vs. [11C]CHIBA-1001: Orders-of-Magnitude Higher Binding Affinity

The in vitro affinity of [18F]ASEM for the α7-nAChR is orders of magnitude higher than that of [11C]CHIBA-1001. [18F]ASEM has a reported Ki of 0.3 nM against [125I]α-bungarotoxin in HEK293 cells expressing α7-nAChRs [1], whereas [3H]CHIBA-1001 exhibits an equilibrium dissociation constant (Kd) of 193.4 nM in rat brain membranes [2].

binding affinity α7 nAChR Ki Kd CHIBA-1001

[18F]ASEM vs. [18F]DBT-10: Faster Brain Kinetics in Nonhuman Primates

A direct head-to-head PET comparison in identical rhesus monkeys revealed that while [18F]ASEM and its para-isomer [18F]DBT-10 share highly similar kinetic profiles, [18F]ASEM exhibits faster tissue kinetics [1]. The 2-tissue compartment model (2TCM) was optimal for both, but regional distribution volume (VT) values were slightly higher for [18F]DBT-10 (35-58 mL/cm³ vs. 32-53 mL/cm³ for [18F]ASEM) [2]. Plasma free fraction was lower for [18F]ASEM (13±3% vs. 18±2%).

pharmacokinetics nonhuman primate DBT-10 brain uptake distribution volume

[18F]ASEM Human Test-Retest Reproducibility Supports Longitudinal and Multi-Site Studies

[18F]ASEM is the only α7-nAChR PET tracer with published human test-retest reproducibility data. In a study of six human subjects, [18F]ASEM distribution volume (VT) was quantified using multilinear analysis with ≥90 min of data, yielding VT values ranging from 19.6 ± 2.5 mL/cm³ (cerebellum) to 25.9 ± 2.9 mL/cm³ (thalamus). Test-retest variability of VT across four subjects was 11.7 ± 9.8% [1]. No comparable human reproducibility data exist for [18F]DBT-10, [11C]CHIBA-1001, or [11C]MeQAA.

test-retest variability human longitudinal quantification distribution volume

Selectivity Profile Inferred from Iodo-ASEM Analogue: >3000-Fold α7/α4β2 Selectivity

While ASEM itself has been characterized as an α7-nAChR antagonist, its radioiodinated analogue [125I]Iodo-ASEM provides the most quantitative selectivity data for the chemotype. [125I]Iodo-ASEM retains high affinity for α7-nAChRs (Ki = 0.5 nM) and exhibits a selectivity ratio of 3,414 for α7 over α4β2 nAChRs [1]. This provides class-level inference that the dibenzothiophene dioxide scaffold, shared by [18F]ASEM, inherently favors α7 over the major heteromeric CNS subtype.

selectivity α4β2 iodo-ASEM off-target nAChR subtypes

Dose-Dependent Occupancy of [18F]ASEM is Demonstrated with Multiple Blocking Agents

[18F]ASEM binding in the nonhuman primate brain is dose-dependently blocked by cold ASEM, confirming specific and saturable binding. Critically, administration of the α4β2 partial agonist varenicline or nicotine did not significantly alter [18F]ASEM distribution volume (VT), experimentally verifying negligible cross-reactivity with α4β2 nAChRs in vivo [1]. This pharmacological specificity is not documented for earlier tracers like [11C]CHIBA-1001 in comparable detail.

receptor occupancy drug development blockade SSR180711 varenicline

Optimal Use Cases for [18F]ASEM Based on Quantitative Performance Evidence


Human CNS Receptor Occupancy Studies for α7-Targeting Therapeutics

The established human test-retest variability of [18F]ASEM (11.7 ± 9.8%) and demonstrated dose-dependent blockade by cold ASEM make it the most suitable α7-nAChR tracer for pharmaceutical occupancy trials [1]. Its in vivo selectivity against α4β2 nAChRs (no VT change with varenicline/nicotine) ensures that occupancy measurements are target-specific, a prerequisite for regulatory decision-making.

Multi-Site Clinical Neuroimaging Studies in Schizophrenia and Alzheimer's Disease

[18F]ASEM has already been deployed in human studies examining α7-nAChR availability in schizophrenia, and its human reproducibility data supports multi-site trial designs [1][2]. The high specific binding (~80%) provides the dynamic range necessary to detect disease-related reductions in receptor density, as already shown in mutant DISC1 mice, a schizophrenia model.

Preclinical PET Pharmacodynamics with Short Scan Protocols

In nonhuman primate studies, [18F]ASEM exhibited faster tissue kinetics than its isomer [18F]DBT-10 [3]. This property supports shorter scan durations (≥90 min for accurate quantification), increasing throughput in preclinical imaging facilities and enabling more efficient screening of novel α7-targeting compounds.

Comparative α7-nAChR Mapping When High Sensitivity is Required

With a Ki of 0.3 nM, [18F]ASEM possesses ~645-fold higher affinity than [11C]CHIBA-1001 (Kd ~193.4 nM) [4][5]. This makes [18F]ASEM the preferred choice for imaging brain regions with low α7-nAChR expression, such as the cerebellum, where lower-affinity tracers fail to generate adequate signal above background.

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